molecular formula C7H3IN2O2 B2679711 2-Iodo-3-nitrobenzonitrile CAS No. 1261481-69-9

2-Iodo-3-nitrobenzonitrile

Cat. No.: B2679711
CAS No.: 1261481-69-9
M. Wt: 274.017
InChI Key: FHSKPYHWPWAWOL-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3IN2O2 It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-iodobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the iodination of 3-nitrobenzonitrile

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration or iodination processes. These processes are optimized for efficiency, yield, and safety. The choice of method depends on factors such as the availability of starting materials, cost considerations, and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group using a palladium catalyst and a boronic acid or ester.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride; reactions are often conducted in ethanol or methanol.

    Coupling: Palladium catalysts, boronic acids or esters; reactions are performed in the presence of a base (e.g., potassium carbonate) and a solvent like tetrahydrofuran (THF) or toluene.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., azides, cyanides, organometallic compounds).

    Reduction: 2-Iodo-3-aminobenzonitrile.

    Coupling: Various substituted benzonitriles with different aryl or alkyl groups.

Scientific Research Applications

2-Iodo-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-iodo-3-nitrobenzonitrile depends on its specific application. In chemical reactions, the iodine and nitro groups influence the reactivity and selectivity of the compound. The nitro group is an electron-withdrawing group, which can activate the benzene ring towards nucleophilic substitution. The iodine atom can serve as a leaving group in substitution reactions or as a site for further functionalization in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-nitrobenzonitrile
  • 2-Iodo-5-nitrobenzonitrile
  • 3-Iodo-4-nitrobenzonitrile
  • 4-Iodo-3-nitrobenzonitrile

Uniqueness

2-Iodo-3-nitrobenzonitrile is unique due to the specific positioning of the iodine and nitro groups on the benzene ring. This arrangement affects its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and selectivity in synthetic applications, making it a valuable compound for targeted chemical synthesis and research.

Properties

IUPAC Name

2-iodo-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSKPYHWPWAWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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